molecular formula C12H21ClN2O2 B1487776 3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one CAS No. 1178838-61-3

3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one

Cat. No.: B1487776
CAS No.: 1178838-61-3
M. Wt: 260.76 g/mol
InChI Key: SLXKIJCHPSSFAK-UHFFFAOYSA-N
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Description

3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one is a propanone derivative featuring a piperazine ring substituted with a (oxolan-2-yl)methyl group at the 4-position and a chlorine atom at the 3-position of the propanone backbone. The oxolan (tetrahydrofuran, THF) ring introduces an oxygen-containing cyclic ether, which may enhance solubility and metabolic stability compared to purely aromatic substituents.

Properties

IUPAC Name

3-chloro-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c13-4-3-12(16)15-7-5-14(6-8-15)10-11-2-1-9-17-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXKIJCHPSSFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperazine derivatives, which exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities. The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, which share structural similarities with this compound, have been shown to act as dopamine and serotonin antagonists, impacting neurotransmission and cellular communication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation, and alter gene expression. The compound’s interaction with piperazine derivatives suggests that it may function by modulating the activity of neurotransmitter receptors, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can exhibit varying degrees of stability, which in turn affects their biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, piperazine derivatives have been observed to show antimicrobial activity at specific concentrations, but higher doses may result in toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s structural similarity to piperazine derivatives suggests that it may undergo similar metabolic processes, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its biological activity and effectiveness.

Biological Activity

3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1178838-61-3
  • Molecular Weight : Not specified in the available data.

The compound features a chloro group and a piperazine moiety, which are often associated with various pharmacological activities.

The biological activity of this compound is primarily influenced by its interactions with various biological targets:

  • Receptor Binding : The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating neurotransmission.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to confirm this.

Therapeutic Applications

Research indicates that compounds similar to this compound have potential applications in treating:

  • Neurological Disorders : Due to their ability to interact with neurotransmitter systems.
  • Cancer : Some studies suggest similar compounds exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For example, a study on piperazine derivatives showed promising anticancer activities against several human cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells .

Case Studies

A notable case study involved the synthesis and evaluation of piperazine-based compounds, which demonstrated significant antiproliferative effects through mechanisms such as apoptosis induction and cell cycle arrest . Although specific data on this compound is limited, these findings suggest similar potential.

Comparative Analysis

CompoundActivityTargetReference
Piperazine Derivative AAnticancerMCF-7 Cells
Piperazine Derivative BCytotoxicSW480 Cells
3-Chloro CompoundTBDTBDCurrent Study

Comparison with Similar Compounds

Structural and Functional Insights

  • Aromatic substituents (e.g., 4-fluorophenyl in ) are associated with increased lipophilicity, enhancing blood-brain barrier penetration but possibly reducing metabolic stability due to cytochrome P450 interactions . Bulky groups (e.g., imidazopyridine in ) may sterically hinder receptor binding but offer selectivity for specific targets like kinases .
  • Physicochemical Properties: The hydrochloride salt in improves crystallinity and stability, a common strategy for prodrug development .

Pharmacological Implications

  • The 4-fluorophenyl analog () was discontinued, suggesting possible issues with efficacy, toxicity, or pharmacokinetics. Its structural similarity to antipsychotics like aripiprazole highlights the importance of substituent optimization for CNS drugs .
  • The THF-methyl group in the target compound may mitigate first-pass metabolism by reducing aromatic oxidation, a common degradation pathway for phenyl-substituted piperazines.

Preparation Methods

Alkylation of Piperazine with Oxolane-2-ylmethyl Halide

  • Reagents: Piperazine, oxolane-2-ylmethyl chloride or bromide
  • Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
  • Base: A mild base such as triethylamine or potassium carbonate to scavenge released acid
  • Conditions: Reaction at room temperature or slightly elevated temperatures (25–60°C) for several hours
  • Outcome: Formation of 4-[(oxolan-2-yl)methyl]piperazine intermediate

Acylation with 3-Chloropropanoyl Chloride

  • Reagents: 4-[(oxolan-2-yl)methyl]piperazine, 3-chloropropanoyl chloride
  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Base: Triethylamine or pyridine to neutralize HCl formed
  • Temperature: 0°C to room temperature, added dropwise to control exotherm
  • Time: 1–4 hours until completion monitored by TLC or LC/MS
  • Work-up: Quenching with water, extraction with organic solvents, drying over magnesium sulfate, and concentration

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Alkylation Piperazine + oxolane-2-ylmethyl chloride, triethylamine, DMF, 50°C, 6 h 75–85 High regioselectivity for N-substitution on piperazine
Acylation Intermediate + 3-chloropropanoyl chloride, DCM, 0°C to RT, 3 h 70–80 Controlled addition to avoid over-acylation
Purification Silica gel chromatography, EtOAc/MeOH (95:5) Product characterized by LC/MS and 1H NMR

Research Findings and Analytical Characterization

  • LC/MS Analysis:
    The product shows a molecular ion peak consistent with the expected molecular weight of this compound, confirming successful synthesis.

  • 1H NMR Spectroscopy:
    Characteristic signals include multiplets corresponding to the tetrahydrofuran ring protons (3.5–4.0 ppm), piperazine methylene protons (2.5–3.5 ppm), and the methylene adjacent to the carbonyl and chloro substituent (around 3.7 ppm). The presence of the chloro-substituted propanoyl group is confirmed by downfield shifts near 4.0 ppm.

  • Purity and Stability:
    The purified compound exhibits good chemical stability under standard storage conditions (ambient temperature, inert atmosphere) and shows no significant degradation over weeks.

Comparative Table of Preparation Parameters

Parameter Description Typical Range/Value
Alkylation temperature Temperature for piperazine alkylation 25–60°C
Alkylation time Reaction time for alkylation 4–8 hours
Acylation temperature Temperature for acylation with 3-chloropropanoyl chloride 0°C to room temperature
Acylation time Reaction time for acylation 1–4 hours
Base used Base to neutralize acid by-products Triethylamine or pyridine
Solvent Common solvents for reactions DMF, DCM, THF
Purification method Chromatography conditions Silica gel, EtOAc/MeOH 95:5
Typical overall yield Combined yield after purification 55–70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.